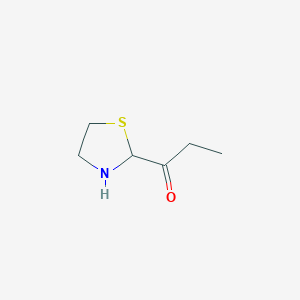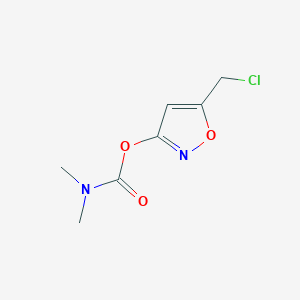
5-(Chloromethyl)-1,2-oxazol-3-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate can be achieved through a one-pot synthesis method. This involves the reaction of aldoximes with 2,3-dichloro-1-propene, which serves both as a solvent and reagent . The reaction is effective for oximes of both aromatic and aliphatic aldehydes. The excess 2,3-dichloro-1-propene is recovered after the reaction, making the process efficient and cost-effective .
Industrial Production Methods: In industrial settings, the production of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including substitution reactions. The isoxazole ring is known for its reactivity with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate include hydroxylamine, 2,3-dichloro-1-propene, and various nucleophiles. The reactions are typically carried out under refluxing conditions in methanol or other suitable solvents .
Major Products: The major products formed from the reactions of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate depend on the specific nucleophiles used. For example, the reaction with hydroxylamine can yield isoxazole derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate include other isoxazole derivatives such as 5-(2-Chlorophenyl)isoxazol-3-yl methylamine and 5-(Chloromethyl)isoxazole .
Uniqueness: What sets 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate apart from other similar compounds is its unique combination of the isoxazole ring and the dimethylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
83014-79-3 |
|---|---|
Molekularformel |
C7H9ClN2O3 |
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
[5-(chloromethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H9ClN2O3/c1-10(2)7(11)12-6-3-5(4-8)13-9-6/h3H,4H2,1-2H3 |
InChI-Schlüssel |
MCABXMXUZTWOLH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OC1=NOC(=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


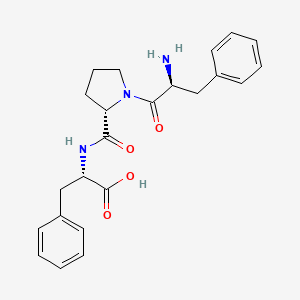
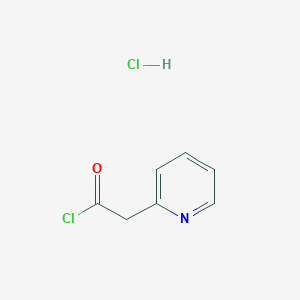
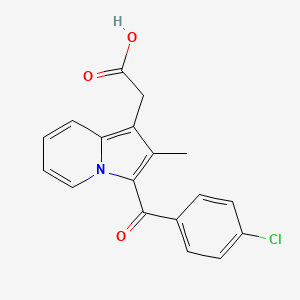
![Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12898427.png)
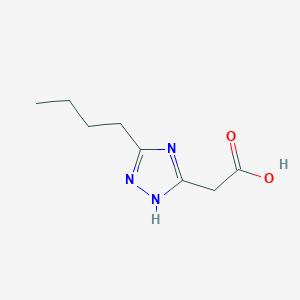
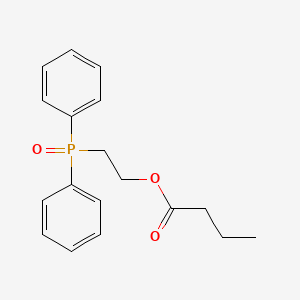

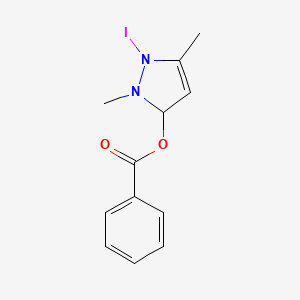
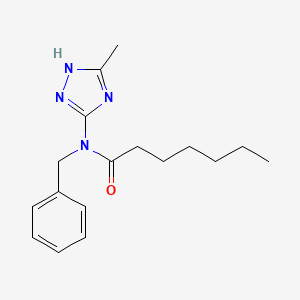
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)


